3-Fluorobenzyl alcohol
Overview
Description
3-Fluorobenzyl alcohol, also known as (3-fluorophenyl)methanol, is an organic compound with the molecular formula C7H7FO. It is a derivative of benzyl alcohol where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a clear, colorless liquid with a slight aromatic odor .
Scientific Research Applications
3-Fluorobenzyl alcohol has a wide range of applications in scientific research:
Safety and Hazards
When handling 3-Fluorobenzyl alcohol, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
3-Fluorobenzyl alcohol is a type of benzyl alcohol that has been substituted by a fluoro group at position 3
Mode of Action
For instance, they can be converted into alkyl halides, tosylates, esters, and undergo dehydration to yield alkenes . The presence of the fluorine atom in this compound may influence these reactions, potentially altering the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For example, this compound can undergo an acetylation reaction with acetic anhydride, catalyzed by tribromo melamine, to yield 3-fluorobenzyl acetate . This suggests that this compound may influence acetylation pathways within the cell.
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . This suggests that this compound can be readily absorbed and distributed within the body, potentially influencing its bioavailability.
Result of Action
It’s known that the compound can act as a substrate for aryl-alcohol oxidase, an enzyme involved in the fungal degradation of lignin . This suggests that this compound may influence cellular oxidative processes.
Action Environment
For instance, this compound was used as a substrate to study the pH dependence of aryl-alcohol oxidase activity , suggesting that the compound’s action may be influenced by pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl alcohol can be synthesized through various methods:
Fluorination Reaction: One common method involves the reaction of benzyl alcohol with anhydrous hydrogen fluoride under acidic conditions to produce this compound.
Oxidation Reaction: Another method involves the oxidation of 3-fluorotoluene using oxidizing agents like oxygen or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the corrosive nature of hydrogen fluoride. The reaction conditions are carefully controlled to optimize yield and purity .
Types of Reactions:
Reduction: It can be reduced to 3-fluorotoluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Fluorobenzaldehyde.
Reduction: 3-Fluorotoluene.
Substitution: Various halogenated or functionalized benzyl derivatives.
Comparison with Similar Compounds
Benzyl Alcohol: The parent compound without the fluorine substitution.
4-Fluorobenzyl Alcohol: A positional isomer with the fluorine atom at the para position.
2-Fluorobenzyl Alcohol: Another positional isomer with the fluorine atom at the ortho position.
Comparison:
Properties
IUPAC Name |
(3-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRSLFSDGCJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196566 | |
Record name | 3-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-47-3 | |
Record name | 3-Fluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROBENZYLIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5YXR9U9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-fluorobenzyl alcohol influence its interaction with aryl-alcohol oxidase (AAO)?
A1: Research suggests that the fluorine substituent in this compound plays a crucial role in its interaction with AAO. [] Specifically, the electron-withdrawing nature of fluorine leads to lower stacking energies between the resulting aldehyde product (3-fluorobenzaldehyde) and the tyrosine 92 residue of AAO. This weaker interaction facilitates product release, supporting the observed ping-pong kinetic mechanism where substrate binding and product release occur in separate steps. []
Q2: Can computational chemistry methods provide insights into the torsional properties of this compound?
A2: Yes, the two-dimensional non-separable (2D-NS) method has been successfully applied to study the torsional tunneling splittings in this compound. [] This method considers the coupling between the two torsions present in the molecule: rotation around the -CH2OH (ϕ1) and -OH (ϕ2) groups. Calculations at the DF-LMP2-F12//DF-LMP2/cc-pVQZ level of theory allowed for the construction of a two-dimensional torsional potential energy surface. Analysis of this surface and the corresponding wavefunctions revealed that the very small experimentally observed ground-state tunneling splitting (0.82 MHz) arises from interconversion between the two most stable minima on the potential energy surface. []
Q3: What are the implications of the reaction between this compound and the rhenium complex [Cp*ReIII(CO)3Br]Br (1)?
A3: The reaction of this compound with complex 1 results in the formation of the alkoxycarbonyl complex [CpReIII(CO)2Br(COOCH2-C6H4F)] (7). [] This reaction highlights the potential of complex 1 as a synthon for incorporating biologically relevant molecules, like this compound, into rhenium-based complexes. Furthermore, under acidic conditions, complex 7 readily releases this compound, reverting to [CpReI(CO)3]. This observation suggests a potential application for controlled release of the alcohol in specific chemical environments. []
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